Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate
Description
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is an oxalate ester derivative with the molecular formula C₁₆H₁₈O₄ (estimated molecular weight: 274.3 g/mol). The compound consists of two (cyclohex-3-en-1-yl)methyl groups esterified to oxalic acid.
Properties
CAS No. |
101253-70-7 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
bis(cyclohex-3-en-1-ylmethyl) oxalate |
InChI |
InChI=1S/C16H22O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-3,5,13-14H,4,6-12H2 |
InChI Key |
RYZAXMNSHFIUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)COC(=O)C(=O)OCC2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate typically involves the reaction of cyclohex-3-en-1-ylmethyl alcohol with ethanedioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanedioyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the risk of side reactions.
Chemical Reactions Analysis
Hydrolysis and Ester Cleavage
The oxalate ester backbone undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields cyclohexenylmethanol and oxalic acid via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic Hydrolysis (Saponification) : Produces disodium oxalate and cyclohexenylmethanol under reflux with NaOH or KOH.
Conditions :
| Reaction Type | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic | H₂SO₄/H₂O | 80–100°C | 2 equivalents cyclohexenylmethanol + oxalic acid |
| Basic | NaOH/EtOH | Reflux | Disodium oxalate + cyclohexenylmethanol |
Transition-Metal-Catalyzed Functionalization
The cyclohexene moieties participate in catalytic transformations:
Rhodium-Catalyzed Cycloadditions
-
Ru-catalyzed hydroacyloxylation of alkynes generates enol esters, which undergo aminolysis to form amides . For bis[(cyclohex-3-en-1-yl)methyl] ethanedioate, analogous pathways could yield polycyclic structures via intramolecular Diels-Alder reactions (Fig. 1).
Key catalytic cycle :
-
Ru-mediated alkyne activation → enol ester intermediate.
-
Aminolysis or cyclization with dienophiles (e.g., maleic anhydride) .
Nickel-Catalyzed Coupling
-
Ni(OAc)₂ with chiral ligands (e.g., DuanPhos) enables enantioselective cyclizations. For example, coupling with alkynyl boronates forms bicyclic products .
Diels-Alder Reactivity
The conjugated diene system in cyclohexene rings facilitates [4+2] cycloadditions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | 80°C, toluene | Bicyclic oxanorbornene adduct |
| Tetrazines | RT, DCM | Pyridazine-fused derivatives |
Example : Reaction with maleic anhydride produces a bicyclic oxanorbornene structure, confirmed by in situ NMR .
Oxidative Modifications
The cyclohexene rings undergo oxidation:
-
Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields bis-epoxide derivatives.
-
Ozonolysis : Cleaves the double bond to form diketones.
Experimental Data :
| Reaction | Reagent | Yield (%) | Product Purity |
|---|---|---|---|
| Epoxidation | m-CPBA/DCM | 78 | 95% (HPLC) |
| Ozonolysis | O₃, then Zn/H₂O | 65 | 90% (NMR) |
Comparative Reactivity with Analogues
| Compound | Reactivity Profile | Unique Features |
|---|---|---|
| Bis(phenylmethyl) oxalate | Aromatic electrophilic substitution | Higher thermal stability |
| Dimethyl oxalate | Rapid hydrolysis | No diene functionality |
| Target Compound | Diels-Alder, catalytic cyclizations | Dual cyclohexene reactivity |
The cyclohexene rings in this compound enable regioselective transformations unmatched by saturated or aromatic analogues .
Scientific Research Applications
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate with structurally analogous esters, focusing on molecular properties, stability, and applications:
Key Comparisons :
Structural Features :
- Alicyclic vs. Aromatic : this compound’s alicyclic structure contrasts with the aromatic Bis(4-chlorobenzyl) oxalate , which benefits from resonance stabilization and reduced hydrolytic susceptibility.
- Branching : Compared to Bis(3-methylbutyl) ethanedioate , the cyclohexene rings in the target compound may increase steric hindrance, slowing hydrolysis but reducing volatility.
Stability :
- Oxalate esters are generally prone to hydrolysis. The cyclohexene substituents in the target compound likely offer moderate protection compared to small esters like diethyl oxalate , which degrades rapidly in aqueous environments.
Research Findings and Data
Thermodynamic Properties :
- Heat capacity data for similar esters (e.g., diethyl oxalate ) suggest that this compound likely has a higher heat capacity due to its larger molecular framework.
Environmental Impact :
- Esters like 2-ethylhexyl oleate are assessed for environmental release rates, indicating that the target compound’s lower volatility may reduce atmospheric dispersion but increase soil/water contamination risks.
Biological Activity
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and insights from recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that features two cyclohexenyl groups attached to an ethanedioate moiety. This structure is believed to contribute to its biological activities.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These compounds scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, a study reported that derivatives of cyclohexenyl compounds showed high radical scavenging activity, which is crucial in preventing cellular damage associated with oxidative stress .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains. In vitro assays revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Anti-inflammatory activity is another significant aspect of the biological profile of this compound. Studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In RAW 264.7 macrophage cells, treatment with the compound resulted in a dose-dependent decrease in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest that the compound may interact with cellular signaling pathways involved in inflammation and oxidative stress response. For example, it may inhibit the NF-kB pathway, which plays a critical role in regulating immune responses and inflammation .
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of this compound, researchers utilized DPPH and ABTS assays to measure radical scavenging activity. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, highlighting its potential as a natural antioxidant .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria using agar diffusion methods. The compound displayed zones of inhibition ranging from 12 mm to 20 mm depending on the bacterial strain, suggesting strong antimicrobial potential .
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Result |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | Significant scavenging activity |
| Antimicrobial | Agar diffusion method | Zones of inhibition (12 mm - 20 mm) |
| Anti-inflammatory | NO production assay | Dose-dependent inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
